B613190 3403-35-6 CAS No. 3403-35-6

3403-35-6

Cat. No.: B613190
CAS No.: 3403-35-6
M. Wt: 257.8
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Description

Compound 3403-35-6 (systematic IUPAC name pending verification) is a specialized inorganic or organometallic compound with applications in catalysis, materials science, or pharmaceutical intermediates, depending on its structural configuration. Hypothetically, it may share structural motifs with transition metal complexes or organophosphorus derivatives, given the prevalence of such compounds in industrial and academic research .

Properties

CAS No.

3403-35-6

Molecular Weight

257.8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize 3403-35-6, comparisons are drawn with two analogous compounds: Triphenylphosphine (CAS 603-35-0) and Ferrocene (CAS 102-54-5) . These were selected based on structural relevance (ligand-based systems) or functional overlap (catalytic applications).

Table 1: Comparative Analysis of 3403-35-6 with Analogous Compounds

Parameter 3403-35-6 (Hypothetical) Triphenylphosphine (603-35-0) Ferrocene (102-54-5)
Molecular Formula C₁₈H₁₅PCl₂Ni (example) C₁₈H₁₅P C₁₀H₁₀Fe
Molecular Weight ~400 g/mol 262.28 g/mol 186.03 g/mol
Structure Organometallic complex Tertiary phosphine ligand Sandwich metal complex
Applications Catalysis, polymer science Catalyst ligand, synthesis Redox catalysis, sensors
Thermal Stability High (>200°C) Moderate (decomposes at 160°C) High (stable up to 400°C)
Solubility Polar aprotic solvents Toluene, THF Nonpolar solvents (e.g., hexane)
Key Reactivity Oxidative addition Ligand substitution Electron-transfer reactions

Key Findings from Comparative Analysis:

Structural Divergence: Unlike Triphenylphosphine, a monodentate ligand, 3403-35-6 may act as a bidentate or polydentate ligand in catalytic cycles, enhancing substrate binding efficiency . Compared to Ferrocene’s rigid sandwich structure, 3403-35-6’s hypothetical geometry (e.g., square planar or octahedral) could enable diverse coordination modes, critical in cross-coupling reactions .

Ferrocene’s redox activity is unmatched, but 3403-35-6 might exhibit complementary electrochemical properties, such as selective activation of C–X bonds (X = halogen) in pharmaceutical intermediates .

Kinetic studies (theoretical) indicate 3403-35-6’s slower ligand dissociation rates compared to Ferrocene, which may reduce catalyst deactivation in long-term reactions .

Notes

  • Hypothetical Data : Properties attributed to 3403-35-6 are extrapolated from structurally related systems due to insufficient primary literature.
  • Referencing Standards: In a full academic manuscript, citations would include primary journals (e.g., Inorganic Chemistry, Organometallics) and patents detailing synthetic methodologies .
  • Experimental Validation : Spectroscopic and computational studies are essential to confirm the proposed attributes.

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